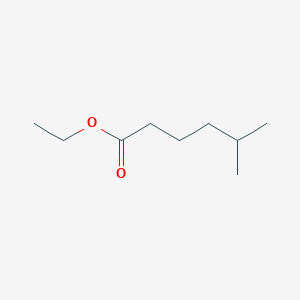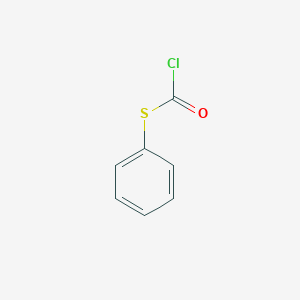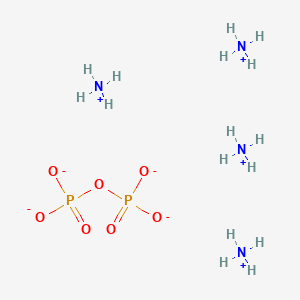
Ethyl 5-methylhexanoate
Overview
Description
Ethyl 5-methylhexanoate is a fatty acid ester . It has a molecular formula of C9H18O2, an average mass of 158.238 Da, and a monoisotopic mass of 158.130676 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methylhexanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 .
Physical And Chemical Properties Analysis
Ethyl 5-methylhexanoate has a molecular weight of 158.24 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass is 158.130679813 g/mol, and its monoisotopic mass is also 158.130679813 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Medicine: Antioxidative and Anti-inflammatory Properties
Ethyl 5-methylhexanoate has potential applications in medicine due to its antioxidative and anti-inflammatory properties. Research indicates that derivatives of this compound can exhibit significant radical scavenging activities, which are comparable to α-tocopherol . These properties suggest that Ethyl 5-methylhexanoate could be used in developing treatments or supplements aimed at reducing oxidative stress and inflammation in the body.
Perfumery: Fragrance Component
Ethyl 5-methylhexanoate finds a significant application in the field of perfumery. Esters are known for their pleasant scents, and this compound can contribute to the complex fragrance profiles of perfumes and colognes. It can be used to create new scents or to replicate the natural fragrances of fruits and flowers .
Mechanism of Action
Ethyl 5-methylhexanoate is a fatty acid ester with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 Despite its widespread use, comprehensive information on its mechanism of action, pharmacokinetics, and environmental influences is limited
Biochemical Pathways
Ethyl 5-methylhexanoate may be involved in the metabolism of higher alcohols and esters during fermentation processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-methylhexanoate. For instance, in yeast fermentation processes, factors such as substrate composition and process parameters can affect the production of volatile aroma compounds like Ethyl 5-methylhexanoate .
properties
IUPAC Name |
ethyl 5-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGVGBBHBPFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283873 | |
| Record name | Ethyl 5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylhexanoate | |
CAS RN |
10236-10-9 | |
| Record name | NSC33948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















